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Abstract

Azinphos-methyl is a broad-spectrum organophosphate insecticide with a well-documented
history of high toxicity in mammals. This technical guide provides a comprehensive overview of
the toxicological profile of Azinphos-methyl, with a focus on its effects in mammalian species.
The information presented herein is intended to serve as a critical resource for researchers,
scientists, and professionals involved in drug development and safety assessment. This
document summarizes key toxicological endpoints, details experimental methodologies for
pivotal studies, and provides visual representations of its mechanism of action and
experimental workflows. All quantitative data are presented in structured tables for ease of
comparison and interpretation.

Introduction

Azinphos-methyl, an organothiophosphate insecticide, has been utilized for the control of a
wide range of insect pests on various agricultural crops.[1] Its mode of action, common to
organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the
proper functioning of the nervous system.[2][3] This inhibition leads to an accumulation of the
neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and
subsequent toxic effects.[4][5] Due to its high acute toxicity and potential for adverse
environmental and human health effects, a thorough understanding of its toxicological profile is
essential. This guide synthesizes available data on the acute, subchronic, and chronic toxicity
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of Azinphos-methyl, as well as its toxicokinetics, mechanism of action, genotoxicity,
carcinogenicity, and reproductive and developmental effects in mammals.

Acute Toxicity

Azinphos-methyl exhibits high acute toxicity in mammals through oral, dermal, and inhalation
routes of exposure.[2][6] The clinical signs of acute intoxication are characteristic of cholinergic
crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and
emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[7]

Table 1: Acute Toxicity of Azinphos-methyl in Mammalian Species

Value (mg/kg

Species Route Parameter bw) Reference(s)
Rat Oral LD50 4.4-16 [6]
Mouse Oral LD50 8-20 [6]
Guinea Pig Oral LD50 80 [6]
Rat Dermal LD50 88 - 220 [6]
Mouse Dermal LD50 65 [6]
Rat Inhalation (1-hr) LC50 69 mg/m3 [6]

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to Azinphos-methyl can lead to cumulative toxic effects,
primarily related to the sustained inhibition of acetylcholinesterase.[2] Long-term exposure has
been associated with neurological symptoms such as impaired memory and concentration,
headaches, and irritability.[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect
Levels (LOAEL) of Azinphos-methyl
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Azinphos-methyl is readily absorbed into the systemic circulation following oral, dermal, and
inhalation exposure.[9] Following absorption, it is widely distributed throughout the body. The
metabolism of Azinphos-methyl primarily occurs in the liver and involves oxidative
desulfuration to its more toxic oxygen analog (oxon) and hydrolysis to various metabolites.[10]
The metabolites, which are less toxic, are then excreted, primarily in the urine.[8]
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Caption: Toxicokinetics (ADME) of Azinphos-methyl in mammals.

Mechanism of Action

The primary mechanism of toxicity for Azinphos-methyl is the inhibition of
acetylcholinesterase (AChE).[4] Azinphos-methyl, particularly its active metabolite azinphos-
methyl oxon, phosphorylates the serine hydroxyl group at the active site of AChE, rendering
the enzyme inactive.[4][11] This leads to an accumulation of acetylcholine at cholinergic
synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This
overstimulation disrupts normal nerve function in both the central and peripheral nervous
systems, leading to the observed toxic signs and symptoms.[5] Prolonged cholinergic
overstimulation can also lead to downstream effects, including excitotoxicity and oxidative
stress.[12]
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Caption: Mechanism of Azinphos-methyl toxicity via AChE inhibition.

Genotoxicity and Carcinogenicity

Azinphos-methyl has been evaluated in a number of in vitro and in vivo genotoxicity assays.
The majority of studies have not found evidence of a genotoxic potential.[13] Carcinogenicity
studies in rats and mice have also been conducted. While one study suggested a possible
association with tumors of the pancreas and thyroid in rats, the evidence is not conclusive, and
other studies have not shown a carcinogenic effect.[2] Overall, Azinphos-methyl is not
generally considered to be a genotoxic or carcinogenic compound.[13]

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have shown that high doses of Azinphos-methyl can lead
to reduced pup viability.[13] Developmental toxicity studies in rats and rabbits did not show
teratogenic effects, although delayed ossification was observed at maternally toxic doses.[14]

Table 3: Reproductive and Developmental Toxicity of Azinphos-methyl
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Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies,

based on internationally recognized guidelines such as those from the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP). This

method is a sequential dosing test that uses a minimum number of animals to estimate the

LD50.

o Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant

females are often preferred.

» Housing and Feeding: Animals are housed in appropriate conditions with controlled

temperature, humidity, and light cycle. Standard laboratory diet and drinking water are
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provided ad libitum, except for a brief fasting period before and after dosing.

Dose Administration: The test substance is administered as a single oral dose by gavage.
The initial dose is selected based on available information, and subsequent doses are
adjusted up or down by a constant factor depending on the outcome (survival or death) of
the previously dosed animal.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at
the end of the study.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure

to a substance over a 90-day period.

Test Animals: Young, healthy rodents (usually rats) are randomly assigned to control and
treatment groups (typically at least 10 males and 10 females per group).

Dose Administration: The test substance is administered daily via the diet, drinking water, or
by gavage for 90 days. At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements are recorded. Ophthalmoscopic examinations, hematology, clinical
biochemistry, and urinalysis are performed at specified intervals.

Pathology: At the end of the study, all animals are subjected to a full necropsy, including
organ weight measurements. Histopathological examination of a comprehensive set of
tissues from control and high-dose groups is performed.

Chronic Toxicity and Carcinogenicity (OECD 452)

These long-term studies are designed to characterize the toxic effects of a substance after

prolonged and repeated exposure over a major portion of the animal's lifespan and to assess

its carcinogenic potential.
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Test Animals: Typically rodents (rats or mice) are used. The study duration is usually 12-24
months. At least 50 animals of each sex per group are recommended for a combined chronic
toxicity and carcinogenicity study.

Dose Administration: The test substance is administered daily, usually in the diet, for the
duration of the study. At least three dose levels and a control group are used.

Observations: Similar to the 90-day study, with more frequent and detailed clinical
observations, body weight and food consumption measurements, and periodic hematology
and clinical chemistry assessments.

Pathology: A complete necropsy is performed on all animals. Histopathological examination
is conducted on all tissues from all animals in the control and high-dose groups, and on all
gross lesions and target organs from all other groups.
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Caption: General experimental workflow for in vivo genotoxicity testing.

Conclusion
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Azinphos-methyl is a highly toxic organophosphate insecticide in mammals. Its primary
mechanism of toxicity, the inhibition of acetylcholinesterase, is well-understood and leads to a
predictable suite of cholinergic symptoms. The comprehensive toxicological data presented in
this guide, including acute, subchronic, and chronic toxicity values, as well as information on its
toxicokinetics, genotoxicity, and reproductive/developmental effects, underscore the significant
hazard associated with this compound. The detailed experimental protocols provide a
framework for the standardized assessment of similar chemical entities. This information is
critical for conducting risk assessments, establishing safety guidelines, and informing
regulatory decisions to protect human and animal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Azinphos-
methyl in Mammals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128773#comprehensive-toxicological-profile-of-
azinphos-methyl-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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